9H-9-Silafluorene, 9,9-diphenyl-
Overview
Description
9H-9-Silafluorene, 9,9-diphenyl- is a useful research compound. Its molecular formula is C24H18Si and its molecular weight is 334.5 g/mol. The purity is usually 95%.
The exact mass of the compound 9H-9-Silafluorene, 9,9-diphenyl- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 168711. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 9H-9-Silafluorene, 9,9-diphenyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 9H-9-Silafluorene, 9,9-diphenyl- including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
1. Homolytic Aromatic Substitution and Cyclization
9-Silafluorenes, including 9H-9-silafluorene, 9,9-diphenyl-, are obtained through transition-metal-free intramolecular radical silylation of 2-diphenylsilylbiaryls via base-promoted homolytic aromatic substitution. This process is catalyzed by the electron and is significant for synthesizing silafluorene derivatives efficiently and sustainably (Leifert & Studer, 2015).
2. Solid-State Fluorescence Applications
9H-9-Silafluorene derivatives demonstrate unique solid-state fluorescence properties. The substitution at the 9-position significantly influences their absorption and emission spectra, which is crucial for developing materials with specific optical properties (Yamanoi et al., 2016).
3. Luminescent Probes in Aqueous Solutions
Silafluorenes with specific substituents, such as 9,9-diphenyl, exhibit strong emissivity and high quantum yields in organic solvents. Their solubility and luminescence in aqueous solutions make them potential candidates for biological and industrial applications, particularly in detecting and characterizing lipophilic structures (Spikes et al., 2021).
4. Ring-Closure Reaction and Crystalline Formation
The formation of silafluorene through intramolecular ring-closure reactions is another key application area. These reactions often lead to highly crystalline silafluorene derivatives, which can be characterized by various spectroscopic methods for further applications (Millevolte et al., 1997).
5. Fluorescence in Doped Polymer Films
9H-9-Silafluorene, 9,9-diphenyl- derivatives have been investigated for their potential use in organic electronics, particularly in the fabrication of OLEDs and bioimaging. Their unique photophysical properties, such as fluorescence solvatochromism and efficient fluorescence in doped polymer films, are of significant interest (Pusztai et al., 2013).
Mechanism of Action
Target of Action
The primary target of 9H-9-Silafluorene, 9,9-diphenyl- is the optoelectronic properties of materials . This compound is used as a building block for fluorescent materials due to its appealing optical properties, high stability against light and chemical agents, and high quantum yields .
Mode of Action
9H-9-Silafluorene, 9,9-diphenyl- interacts with its targets by extending the conjugated π-systems from the 9H-9-silafluorene units through the introduction of functional aromatic substituents . This interaction can shift the absorption/emission maxima to longer wavelengths, and fine-tune the optoelectronic properties .
Biochemical Pathways
The biochemical pathways affected by 9H-9-Silafluorene, 9,9-diphenyl- are primarily related to the fluorescence of materials . The compound influences the pathways that control the absorption and emission spectra of materials, thereby affecting their fluorescence .
Result of Action
The result of the action of 9H-9-Silafluorene, 9,9-diphenyl- is the production of materials with enhanced fluorescence . The compound’s interaction with its targets leads to a shift in the absorption and emission spectra of the materials, resulting in improved optoelectronic properties .
Action Environment
The action of 9H-9-Silafluorene, 9,9-diphenyl- can be influenced by environmental factors such as temperature . For instance, mono-9H-9-silafluorene remains unchanged upon heating to 200 °C and is decomposed at over 220 °C . Therefore, the compound’s action, efficacy, and stability may vary depending on the environmental conditions.
Properties
IUPAC Name |
5,5-diphenylbenzo[b][1]benzosilole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18Si/c1-3-11-19(12-4-1)25(20-13-5-2-6-14-20)23-17-9-7-15-21(23)22-16-8-10-18-24(22)25/h1-18H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVHKZECCDOKCIB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[Si]2(C3=CC=CC=C3C4=CC=CC=C42)C5=CC=CC=C5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10329890 | |
Record name | 9H-9-Silafluorene, 9,9-diphenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10329890 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5550-08-3 | |
Record name | NSC168711 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=168711 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 9H-9-Silafluorene, 9,9-diphenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10329890 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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